![molecular formula C13H12N4O2 B2974442 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide CAS No. 2097930-03-3](/img/structure/B2974442.png)
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of Tribenzofuran involves a Cu(I)-catalyzed [3 + 2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . This reaction yields the desired 1,2,3-triazole hybrid containing amine-ester functionality. The process has been thoroughly characterized using various spectral techniques .
Molecular Structure Analysis
Tribenzofuran’s molecular structure consists of a benzofuran core linked to a triazole ring via an ethyl spacer. The triazole ring contributes to its stability against metabolic degradation and enhances its biocompatibility. The presence of unpaired electrons on the nitrogen atom in the triazole ring also imparts chelating activity .
Chemical Reactions Analysis
Tribenzofuran exhibits interesting reactivity due to its triazole moiety. It can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and metal complex formations. Researchers have explored its potential as a precursor for the synthesis of diverse bioactive compounds .
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles play a significant role in organic synthesis . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles are used due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry . They have strong dipole moment and hydrogen bonding ability, which make them useful in this field .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Antimicrobial Activities
1,2,3-Triazoles and their derivatives have significant biological properties including antimicrobial activities . For example, the synthesized 1,2,3-triazoles underwent antifungal activity testing against two strains of fungus, namely Candida albicans and Rhizopus oryzae .
These are just a few of the many applications of 1,2,3-triazoles. They also have applications in other fields such as chemical biology, fluorescent imaging, and materials science .
Mechanism of Action
Target of action
1,2,3-Triazoles are known to interact with a variety of biological targets. For instance, some 1,2,3-triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Mode of action
The mode of action of 1,2,3-triazoles can vary greatly depending on the specific compound and its targets. Some triazole derivatives have been found to inhibit enzymes, while others may interact with cellular structures or processes .
Biochemical pathways
The biochemical pathways affected by 1,2,3-triazoles can be diverse, depending on the specific compound and its targets. Some triazole derivatives have been found to affect pathways related to cell growth and proliferation .
Pharmacokinetics
The pharmacokinetics of 1,2,3-triazoles can vary depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can be influenced by the compound’s chemical structure and properties .
Result of action
The results of the action of 1,2,3-triazoles can vary greatly depending on the specific compound and its targets. Some triazole derivatives have been found to have antiproliferative activity against select cancer cell lines .
Action environment
The action of 1,2,3-triazoles can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and action .
properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c18-13(14-7-8-17-15-5-6-16-17)12-9-10-3-1-2-4-11(10)19-12/h1-6,9H,7-8H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSQARDDNXIVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzofuran-2-carboxamide |
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